
2-Chloro-4-(trifluoromethoxy)benzaldehyde
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-4-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1424357 Get Quote

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde: Synthesis,

Reactivity, and Applications in Drug Discovery

Abstract
2-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS No. 1079351-20-4) is a highly

functionalized aromatic aldehyde that serves as a critical building block in modern medicinal

and materials chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy

group on the benzaldehyde scaffold creates a unique electronic environment, rendering the

molecule an important precursor for the synthesis of complex molecular architectures. The

trifluoromethoxy (-OCF₃) group, in particular, is of high interest in drug development for its

ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to

biological targets. This guide provides an in-depth analysis of the compound's chemical

properties, outlines a robust synthetic strategy, details its characteristic reactivity in key organic

transformations, and discusses its potential applications for researchers, scientists, and drug

development professionals.

Core Chemical & Physical Properties
2-Chloro-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde featuring

both a halogen and a fluorinated ether. Its core identifiers are summarized below. While

comprehensive experimental data on its physical properties such as boiling point and density
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are not widely published, its characteristics can be reliably inferred from closely related

structural analogs.

Property Value Source

IUPAC Name

2-chloro-4-

(trifluoromethoxy)benzaldehyd

e

CAS Number 1079351-20-4

Molecular Formula C₈H₄ClF₃O₂ [1]

Molecular Weight 224.57 g/mol

InChIKey
SKDQZVYCAZFRQT-

UHFFFAOYSA-N

Canonical SMILES
C1=CC(=C(C=C1OC(F)

(F)F)Cl)C=O

Physical Form Solid (Predicted) [2]

Purity (Typical) ≥98% [1]

Synthesis of 2-Chloro-4-
(trifluoromethoxy)benzaldehyde
While a specific, peer-reviewed synthesis for this exact molecule is not prominently

documented, a highly plausible and efficient synthetic route involves the oxidation of the

corresponding benzyl alcohol precursor. This two-step approach is standard in organic

synthesis for preparing aromatic aldehydes.

Proposed Synthetic Workflow:
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Step 1: Precursor Synthesis

Step 2: Oxidation

2-Chloro-4-(trifluoromethoxy)benzoic acid
or related derivative

2-Chloro-4-(trifluoromethoxy)benzyl alcohol

 Reduction (e.g., BH₃·THF) 

2-Chloro-4-(trifluoromethoxy)benzaldehyde
(Target Molecule)

 Selective Oxidation (e.g., PCC, Dess-Martin) 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl
alcohol (Precursor)
The precursor alcohol can be synthesized via the reduction of the corresponding benzoic acid

derivative. This transformation is reliably achieved using reducing agents like borane-

tetrahydrofuran complex (BH₃·THF), which selectively reduce carboxylic acids to alcohols.

Step 2: Selective Oxidation to the Aldehyde
(Representative Protocol)
The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic

synthesis. Reagents such as Pyridinium Chlorochromate (PCC) are effective, though modern,

greener alternatives are often preferred.[3] The following protocol is a representative method

based on well-established procedures for analogous substrates.[4]
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Protocol: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol

Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add a

solution of 2-chloro-4-(trifluoromethoxy)benzyl alcohol (10 mmol, 1.0 eq) in 100 mL of

anhydrous dichloromethane (DCM).

Reagent Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC) (12 mmol,

1.2 eq) portion-wise at room temperature. Causality Note: Adding the oxidant in portions

helps to control any potential exotherm.

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the

reaction progress by Thin-Layer Chromatography (TLC) until the starting material is

consumed. The mixture will typically become a dark, heterogeneous slurry.

Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it

through a short plug of silica gel, eluting with additional diethyl ether. Causality Note: The

silica plug effectively removes the chromium byproducts.

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The

resulting crude product can be further purified by flash column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-4-
(trifluoromethoxy)benzaldehyde.

Spectroscopic Analysis (Theoretical)
Experimental spectra for this specific compound are not readily available in public databases.

However, the key features of its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted

based on its functional groups and substitution pattern.
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Spectrum Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR
Aldehyde Proton (-

CHO)
δ 9.9 - 10.2 ppm

Highly deshielded

proton due to the

electron-withdrawing

nature of the adjacent

carbonyl oxygen and

the aromatic ring.[5]

Aromatic Protons (Ar-

H)
δ 7.4 - 7.9 ppm

Complex splitting

pattern (doublets,

doublet of doublets)

expected for the three

aromatic protons in a

1,2,4-substituted ring.

¹³C NMR
Carbonyl Carbon

(C=O)
δ 188 - 192 ppm

Characteristic

downfield shift for an

aldehyde carbonyl

carbon.

Trifluoromethoxy

Carbon (-OCF₃)

δ 118 - 122 ppm

(quartet)

The carbon is split into

a quartet by coupling

with the three fluorine

atoms (¹JCF).

Aromatic Carbons (Ar-

C)
δ 115 - 155 ppm

Multiple signals

corresponding to the

substituted aromatic

ring carbons.

IR
C=O Stretch

(Aldehyde)
1690 - 1715 cm⁻¹

Strong, sharp

absorption

characteristic of an

aromatic aldehyde

carbonyl group.
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C-F Stretch (-OCF₃) 1100 - 1250 cm⁻¹

Strong, broad

absorptions typical for

C-F bonds.

C-Cl Stretch 700 - 850 cm⁻¹

Characteristic

absorption for an aryl

chloride.

Chemical Reactivity and Synthetic Utility
The synthetic value of 2-chloro-4-(trifluoromethoxy)benzaldehyde stems from the enhanced

electrophilicity of its carbonyl carbon. Both the ortho-chloro and para-trifluoromethoxy groups

are electron-withdrawing, which activates the aldehyde towards nucleophilic attack. This makes

it an excellent substrate for a variety of crucial carbon-carbon and carbon-nitrogen bond-

forming reactions.[6][7]

Key Synthetic Transformations

Resulting Scaffolds

2-Chloro-4-(trifluoromethoxy)benzaldehyde

Reductive Amination

+ R₂NH, [H]

Wittig Reaction

+ Ph₃P=CHR

Grignard / Organolithium
Addition

+ R-MgBr

Aldol Condensation

+ Ketone, Base

Substituted Benzylamines Stilbenes & Alkenes Secondary Alcohols Chalcones & Enones

Click to download full resolution via product page

Caption: Key synthetic transformations utilizing the target aldehyde.

Reductive Amination
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This reaction is fundamental for synthesizing substituted benzylamines, which are prevalent

motifs in pharmaceuticals. The aldehyde first condenses with a primary or secondary amine to

form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium

triacetoxyborohydride (STAB).

Representative Protocol:

To a solution of 2-chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and a desired amine

(1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq) to catalyze iminium formation.

Add sodium triacetoxyborohydride (1.5 eq) and stir the mixture at room temperature for 12-

24 hours.

Quench the reaction with aqueous sodium bicarbonate and extract the product with an

organic solvent.

Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene,

forming a new carbon-carbon double bond. This is invaluable for creating stilbene-like

structures or extending carbon chains.

Representative Protocol:

Prepare a phosphorus ylide by treating a phosphonium salt (e.g.,

(methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., potassium tert-

butoxide) in anhydrous THF at 0°C.

Add a solution of 2-chloro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) dropwise to the

ylide solution.

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or

chromatography.[8]
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Applications in Drug Discovery & Medicinal
Chemistry
The incorporation of fluorine, particularly in the form of -CF₃ or -OCF₃ groups, is a well-

established strategy in modern drug design. These groups can profoundly influence a

molecule's pharmacokinetic and pharmacodynamic properties.

Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by

cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug

candidate.

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance

a molecule's ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic

profile of the aromatic ring and enable favorable interactions (e.g., hydrogen bonding, dipole

interactions) with protein targets.

While there are no publicly disclosed, marketed drugs synthesized directly from this specific

aldehyde, its structure makes it an ideal starting point for library synthesis and lead optimization

campaigns. It serves as a valuable scaffold for introducing the 2-chloro-4-

(trifluoromethoxy)phenyl motif into novel chemical entities targeting a wide range of diseases.

Safety and Handling
Comprehensive toxicological data for 2-chloro-4-(trifluoromethoxy)benzaldehyde is not

available. However, based on the safety profiles of structurally analogous compounds such as

2-chloro-5-(trifluoromethyl)benzaldehyde and 4-chloro-3-(trifluoromethoxy)benzaldehyde, the

following hazards should be assumed.[2][9]

GHS Hazard Statements (Expected):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Handling Precautions:

Use only in a well-ventilated area or under a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents and strong bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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